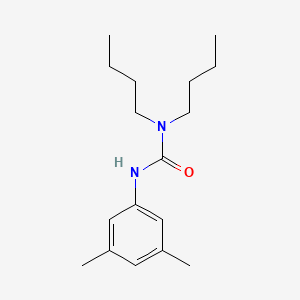

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Description

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a urea derivative with the molecular formula C₁₇H₂₈N₂O and a molecular weight of 276.424 g/mol . It features two n-butyl groups attached to one nitrogen atom and a 3,5-dimethylphenyl group attached to the adjacent nitrogen. The compound is registered under ChemSpider ID 3307149 and is synonymous with names such as N,N-dibutyl-N′-(3,5-dimethylphenyl)urea and 3,3-dibutyl-1-(3,5-dimethylphenyl)urea .

Properties

CAS No. |

86781-23-9 |

|---|---|

Molecular Formula |

C17H28N2O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

1,1-dibutyl-3-(3,5-dimethylphenyl)urea |

InChI |

InChI=1S/C17H28N2O/c1-5-7-9-19(10-8-6-2)17(20)18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3,(H,18,20) |

InChI Key |

KDTQCDBWMYEEKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be synthesized through the reaction of 3,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen.

Substitution: Substituted urea derivatives with various alkyl or aryl groups.

Scientific Research Applications

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be contextualized against related urea and carboxamide derivatives, as detailed below:

Substituent Effects on Activity and Properties

- Meta-Substitution Influence : The 3,5-dimethylphenyl group in the target compound is structurally analogous to substituents in high-activity inhibitors of photosynthetic electron transport (PET). For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits potent PET inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to electron-withdrawing meta-substituents enhancing binding affinity in photosystem II . Similar electronic effects may apply to urea derivatives, though direct evidence for the target compound is lacking.

- Chlorine vs. Methyl groups, conversely, enhance lipophilicity and may improve membrane penetration .

Role of N-Substituents

The dibutyl groups on the urea nitrogen distinguish the target compound from simpler derivatives. For instance:

- 1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea () lacks alkyl chains on the urea nitrogen, resulting in lower molecular weight (266.1 g/mol) and reduced hydrophobicity .

- The dibutyl groups in the target compound likely increase its logP value, favoring interactions with hydrophobic biological targets or membranes, though this may reduce aqueous solubility .

Table 1: Comparative Analysis of Urea Derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves reacting substituted isocyanates with amines. For example, 3,5-dimethylphenyl isocyanate can react with dibutylamine under inert conditions (e.g., dry dichloromethane) with a base like triethylamine to neutralize HCl byproducts .

- Critical Parameters : Solvent choice (polar aprotic vs. non-polar), temperature (reflux vs. ambient), and stoichiometric ratios of reactants. High yields (>90%) are achievable with slow addition of reagents and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Key Techniques :

- FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for 3,5-dimethylphenyl) and aliphatic butyl chains (δ 0.8–1.6 ppm). ¹³C NMR resolves carbonyl carbons (~155 ppm) .

- XRD : Determines crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. What are the potential research applications of this compound in medicinal chemistry or materials science?

- Applications : Urea derivatives are explored as enzyme inhibitors (e.g., urease) or supramolecular building blocks due to their hydrogen-bonding capacity . Preliminary studies on analogous compounds suggest utility in drug discovery for targeting protein-protein interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations validate the electronic properties and stability of this compound?

- Methodology : Use B3LYP/6-311G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MEP) maps, and natural bond orbital (NBO) charges. Compare computational results with experimental UV-Vis or cyclic voltammetry data to assess accuracy .

- Case Study : For a related urea derivative, DFT-predicted HOMO-LUMO gaps (4.2 eV) aligned with experimental UV absorption maxima (~290 nm), validating computational models .

Q. What factors contribute to the compound’s stability under varying storage conditions, and how can degradation products be identified?

- Stability Analysis :

- Temporal Degradation : Monitor via accelerated stability studies (40°C/75% RH for 6 months). HPLC-MS can detect hydrolysis products (e.g., 3,5-dimethylaniline) .

- Light Sensitivity : UV irradiation experiments (λ = 254 nm) coupled with GC-MS identify photodegradation pathways, such as C-N bond cleavage .

Q. How should researchers resolve discrepancies between experimental spectral data and computational predictions?

- Troubleshooting :

- Conformational Flexibility : Rotamers in solution may cause NMR signal splitting; compare with solid-state XRD data .

- Solvent Effects : Re-run DFT calculations with solvent models (e.g., PCM for acetonitrile) to improve agreement with experimental UV-Vis .

- Validation : Cross-check with alternative methods (e.g., Raman spectroscopy for crystallinity vs. amorphous content) .

Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?

- Crystallization Methods :

- Slow Evaporation : Use mixed solvents (THF/ethyl acetate, 1:1) to achieve slow nucleation.

- Temperature Gradients : Cooling from 50°C to 4°C over 48 hours enhances crystal quality .

- Challenges : Bulky substituents (dibutyl groups) may hinder packing; co-crystallization with hydrogen-bond acceptors (e.g., pyridine) can improve lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.